molecular formula C25H40O3 B130681 (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol CAS No. 140835-18-3

(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol

Cat. No.: B130681
CAS No.: 140835-18-3
M. Wt: 392.6 g/mol
InChI Key: MVEVPDCVOXJVBD-FASICABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol is a synthetic cannabinoid compound. It is a derivative of hexahydrocannabinol, which is itself a hydrogenated form of tetrahydrocannabinol. This compound is known for its potent agonistic activity at cannabinoid receptors CB1 and CB2, making it a subject of interest in cannabinoid research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol involves several steps, starting from the precursor hexahydrocannabinol. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.

Chemical Reactions Analysis

Types of Reactions

(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. It acts as a potent agonist at these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the modulation of various signaling pathways, including those involved in pain perception, inflammation, and appetite regulation .

Comparison with Similar Compounds

Similar Compounds

    HU-243: A methylene homologue of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol with similar receptor affinity.

    11-Hydroxyhexahydrocannabinol: A hydroxylated derivative of hexahydrocannabinol with similar pharmacological properties.

    9-Nor-9β-hydroxyhexahydrocannabinol: Another hydroxylated derivative with comparable activity

Uniqueness

This compound is unique due to its high potency and selectivity for cannabinoid receptors. Its structural modifications, such as the dimethylheptyl group, enhance its binding affinity and stability compared to other similar compounds .

Properties

CAS No.

140835-18-3

Molecular Formula

C25H40O3

Molecular Weight

392.6 g/mol

IUPAC Name

(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol

InChI

InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0

InChI Key

MVEVPDCVOXJVBD-FASICABJSA-N

Isomeric SMILES

[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H]

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(3H)HU 243
3-dimethylheptyl-11-hydroxyhexahydrocannabinol
HU 243
HU-243
HU243

Origin of Product

United States

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